1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-, methyl ester 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-, methyl ester
Brand Name: Vulcanchem
CAS No.: 1227266-92-3
VCID: VC8220948
InChI: InChI=1S/C9H7IN2O3/c1-15-9(14)5-2-6-4(3-7(5)13)8(10)12-11-6/h2-3,13H,1H3,(H,11,12)
SMILES: COC(=O)C1=CC2=NNC(=C2C=C1O)I
Molecular Formula: C9H7IN2O3
Molecular Weight: 318.07 g/mol

1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-, methyl ester

CAS No.: 1227266-92-3

Cat. No.: VC8220948

Molecular Formula: C9H7IN2O3

Molecular Weight: 318.07 g/mol

* For research use only. Not for human or veterinary use.

1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-, methyl ester - 1227266-92-3

Specification

CAS No. 1227266-92-3
Molecular Formula C9H7IN2O3
Molecular Weight 318.07 g/mol
IUPAC Name methyl 5-hydroxy-3-iodo-2H-indazole-6-carboxylate
Standard InChI InChI=1S/C9H7IN2O3/c1-15-9(14)5-2-6-4(3-7(5)13)8(10)12-11-6/h2-3,13H,1H3,(H,11,12)
Standard InChI Key SUHHRXRVMDZIJO-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=NNC(=C2C=C1O)I
Canonical SMILES COC(=O)C1=CC2=NNC(=C2C=C1O)I

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a bicyclic indazole scaffold fused with a six-membered aromatic ring. Key functional groups include:

  • Methyl ester at the 6-position, enhancing lipophilicity and stability .

  • Hydroxy group at the 5-position, enabling hydrogen bonding and derivatization .

  • Iodo substituent at the 3-position, which influences electronic properties and reactivity .

The SMILES notation COC(=O)c1cc2[nH]nc(c2cc1O)I\text{COC(=O)c1cc2[nH]nc(c2cc1O)I} and InChIKey VSXHXVGWOSYULI-UHFFFAOYSA-N\text{VSXHXVGWOSYULI-UHFFFAOYSA-N} provide precise descriptors of its connectivity .

Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC9H7IN2O3\text{C}_9\text{H}_7\text{IN}_2\text{O}_3
Molecular Weight318.07 g/mol
Boiling Point421.4 ± 25.0 °C (predicted)
Density1.948 ± 0.06 g/cm³ (predicted)
LogP3.13 (estimated)
SolubilityModerate in polar aprotic solvents

The iodine atom contributes to a high molecular weight and polarizability, while the hydroxy group enhances solubility in polar solvents like dimethyl sulfoxide (DMSO) .

Applications in Research

Pharmaceutical Development

The compound’s indazole core is a privileged structure in drug discovery, featured in kinase inhibitors and anti-inflammatory agents . Specific applications include:

  • Anticancer agents: Iodo-substituted indazoles exhibit potent activity against tyrosine kinases, such as VEGFR-2 .

  • Antibacterial scaffolds: The hydroxy group enhances interactions with bacterial enzyme active sites .

Material Science

  • Coordination polymers: The iodine atom can act as a halogen bond donor, facilitating crystal engineering .

  • Fluorescent probes: Indazole derivatives are used in bioimaging due to their tunable emission properties .

Analytical Chemistry

  • Chromatographic standards: The compound’s distinct UV absorption profile aids in HPLC method development .

  • Mass spectrometry: Its fragmentation pattern assists in structural elucidation of related indazoles .

Challenges and Future Directions

Synthetic Optimization

Current limitations include low yields in iodination steps and scalability issues . Future work could explore:

  • Flow chemistry to improve reaction efficiency .

  • Enzymatic catalysis for regioselective hydroxy group modifications .

Biological Evaluation

While computational studies predict high affinity for cancer targets, in vivo efficacy and toxicity profiles remain unvalidated . Prioritized assays include:

  • Kinase inhibition screens (e.g., EGFR, BRAF).

  • Pharmacokinetic studies in rodent models.

Environmental Impact

The persistence and bioaccumulation potential of iodinated organics warrant ecotoxicological assessments .

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